molecular formula C20H19N9O3S B14528025 N-Acetyl-3-[2-(2-{4-[(9-methyl-9H-purin-6-yl)sulfanyl]phenyl}hydrazinylidene)-2H-imidazol-4-yl]-L-alanine CAS No. 62568-74-5

N-Acetyl-3-[2-(2-{4-[(9-methyl-9H-purin-6-yl)sulfanyl]phenyl}hydrazinylidene)-2H-imidazol-4-yl]-L-alanine

Cat. No.: B14528025
CAS No.: 62568-74-5
M. Wt: 465.5 g/mol
InChI Key: PITFPTLBZBAYED-HNNXBMFYSA-N
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Description

N-Acetyl-3-[2-(2-{4-[(9-methyl-9H-purin-6-yl)sulfanyl]phenyl}hydrazinylidene)-2H-imidazol-4-yl]-L-alanine is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-3-[2-(2-{4-[(9-methyl-9H-purin-6-yl)sulfanyl]phenyl}hydrazinylidene)-2H-imidazol-4-yl]-L-alanine involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the imidazole ring, followed by the introduction of the purine and phenyl groups. The final step involves the acetylation of the alanine moiety. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize yield and purity while minimizing waste and energy consumption. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, ensures the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-3-[2-(2-{4-[(9-methyl-9H-purin-6-yl)sulfanyl]phenyl}hydrazinylidene)-2H-imidazol-4-yl]-L-alanine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

The common reagents used in these reactions include acids, bases, solvents, and catalysts. The conditions may vary depending on the desired reaction, but they often involve controlled temperatures, pressures, and reaction times to achieve optimal results.

Major Products

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

N-Acetyl-3-[2-(2-{4-[(9-methyl-9H-purin-6-yl)sulfanyl]phenyl}hydrazinylidene)-2H-imidazol-4-yl]-L-alanine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, or antimicrobial properties.

    Industry: Utilized in the development of new materials, such as polymers or coatings, and in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-Acetyl-3-[2-(2-{4-[(9-methyl-9H-purin-6-yl)sulfanyl]phenyl}hydrazinylidene)-2H-imidazol-4-yl]-L-alanine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact mechanism may vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other derivatives of imidazole, purine, and alanine, such as:

Uniqueness

The uniqueness of N-Acetyl-3-[2-(2-{4-[(9-methyl-9H-purin-6-yl)sulfanyl]phenyl}hydrazinylidene)-2H-imidazol-4-yl]-L-alanine lies in its specific combination of functional groups and its potential applications across various scientific fields. Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and industrial purposes.

Properties

CAS No.

62568-74-5

Molecular Formula

C20H19N9O3S

Molecular Weight

465.5 g/mol

IUPAC Name

(2S)-2-acetamido-3-[2-[[4-(9-methylpurin-6-yl)sulfanylphenyl]diazenyl]-1H-imidazol-5-yl]propanoic acid

InChI

InChI=1S/C20H19N9O3S/c1-11(30)25-15(19(31)32)7-13-8-21-20(26-13)28-27-12-3-5-14(6-4-12)33-18-16-17(22-9-23-18)29(2)10-24-16/h3-6,8-10,15H,7H2,1-2H3,(H,21,26)(H,25,30)(H,31,32)/t15-/m0/s1

InChI Key

PITFPTLBZBAYED-HNNXBMFYSA-N

Isomeric SMILES

CC(=O)N[C@@H](CC1=CN=C(N1)N=NC2=CC=C(C=C2)SC3=NC=NC4=C3N=CN4C)C(=O)O

Canonical SMILES

CC(=O)NC(CC1=CN=C(N1)N=NC2=CC=C(C=C2)SC3=NC=NC4=C3N=CN4C)C(=O)O

Origin of Product

United States

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